

A Comprehensive Technical Guide to the Physical Properties of Boc-L-Tyrosinol

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Compound of Interest

Compound Name: *Boc-L-Tyrosinol*

Cat. No.: *B1286463*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical characteristics of N-tert-Butoxycarbonyl-L-tyrosinol (**Boc-L-Tyrosinol**), a key building block in peptide synthesis and pharmaceutical development.^[1] This guide is intended to be a comprehensive resource, offering detailed data, experimental methodologies, and logical workflows to aid in its application in research and development.

Core Physical and Chemical Properties

Boc-L-Tyrosinol is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol. This modification enhances its utility in complex organic synthesis by improving solubility and providing a stable, yet reactive, molecule.^[1]

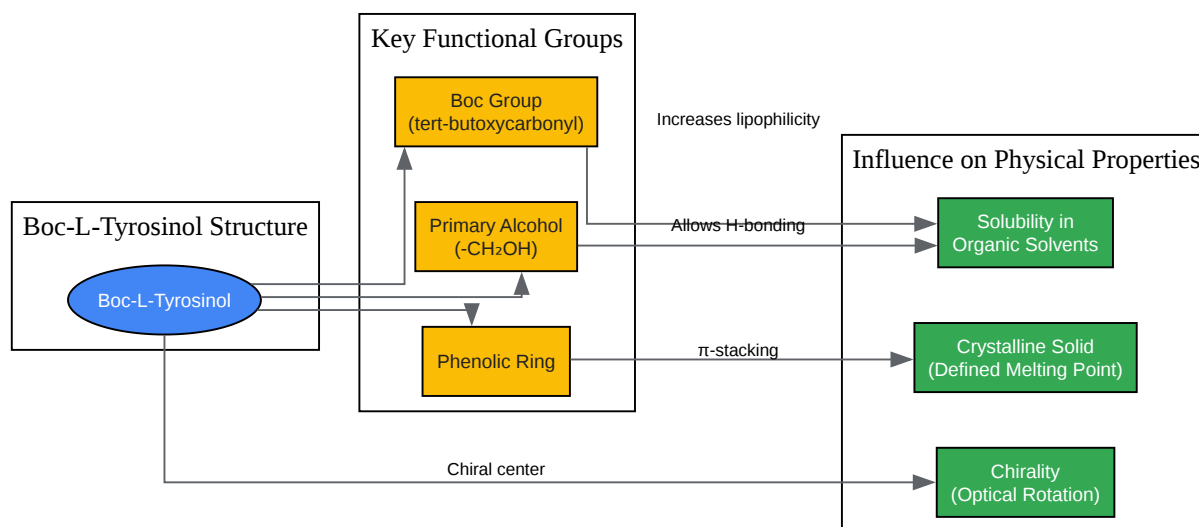
Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of **Boc-L-Tyrosinol** compiled from various chemical data sources.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₁ NO ₄	[2][3]
Molecular Weight	267.33 g/mol	[2][3][4]
Melting Point	115-122 °C	[2][3]
118-120 °C	[5][6]	
Appearance	White to off-white powder/solid	[2]
Optical Rotation [α] _{D²⁰}	-27 ± 2° (c=1 in EtOH)	[2]
Boiling Point (Predicted)	551.8 ± 50.0 °C	[5][6]
Density (Predicted)	1.189 ± 0.06 g/cm ³	[5][6]
pKa (Predicted)	9.97 ± 0.15	[5][6]

Structural Influence on Physical Properties

The physical properties of **Boc-L-Tyrosinol** are directly influenced by its molecular structure, which contains several key functional groups: a bulky, non-polar Boc protecting group, a polar hydroxyl group, and a phenolic ring.



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Caption: Structural-property relationships of **Boc-L-Tyrosinol**.

Experimental Protocols

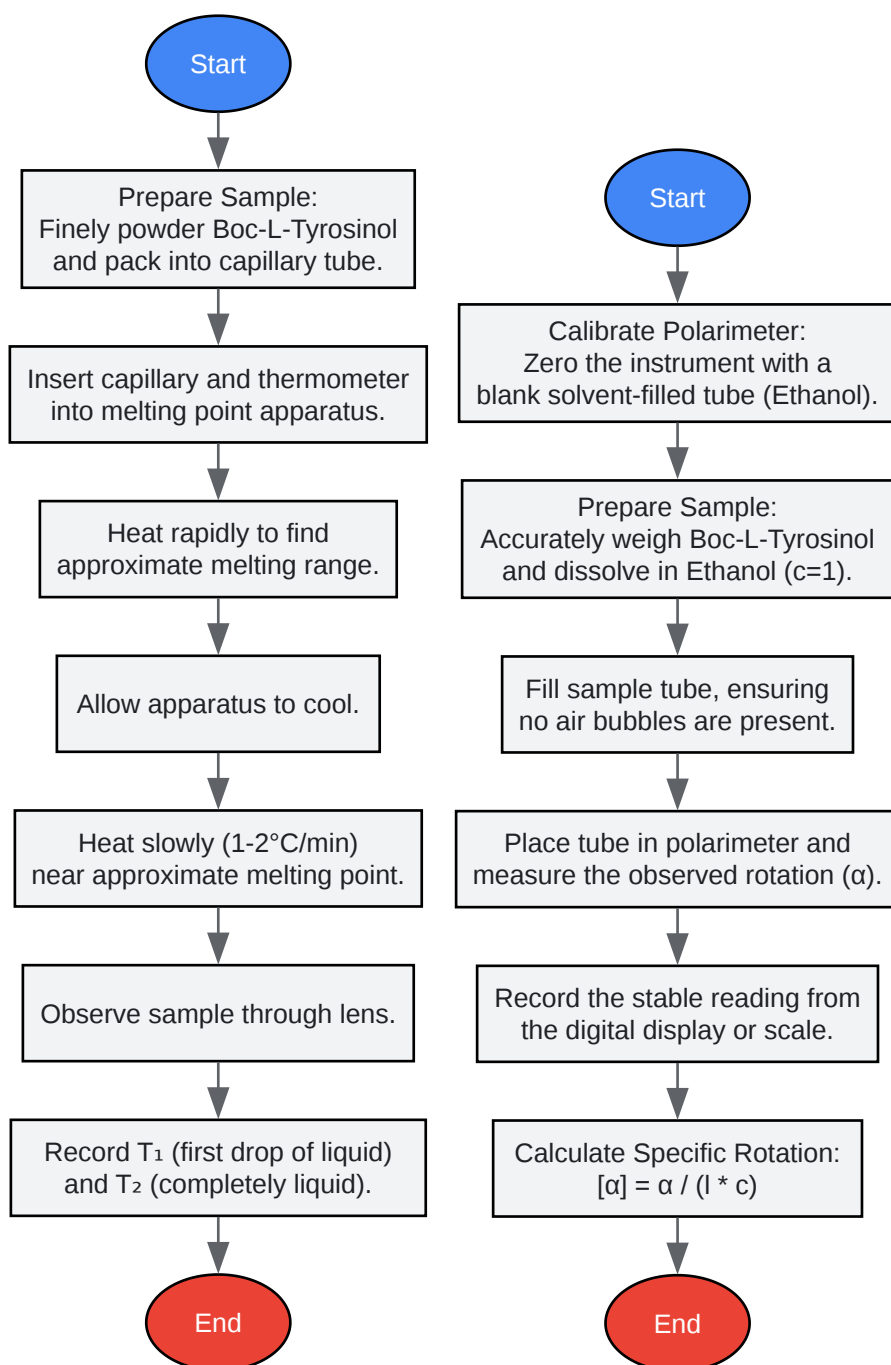
The following sections detail the standard methodologies for determining the key physical properties of **Boc-L-Tyrosinol**.

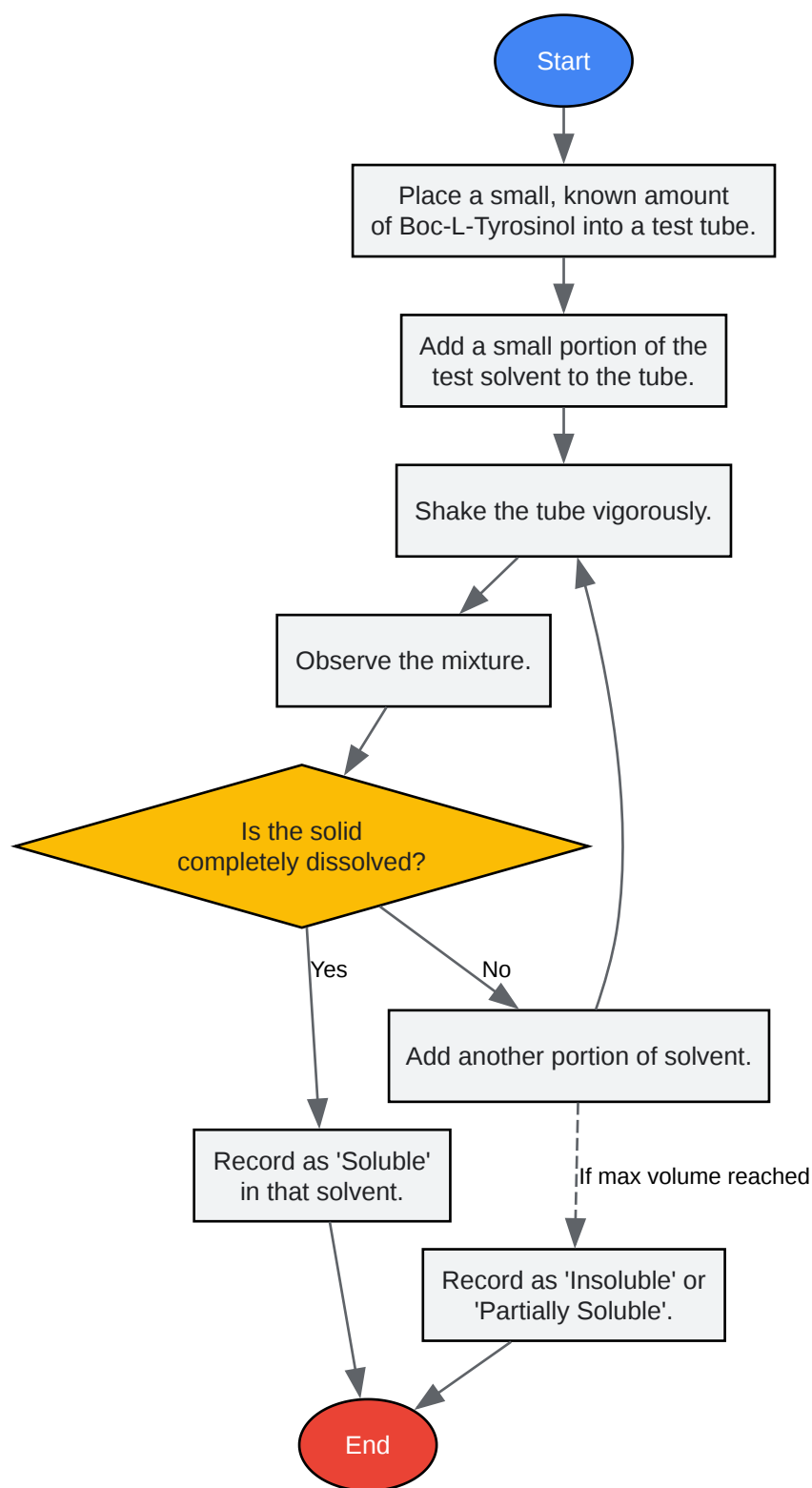
The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Method using a Digital Melting Point Apparatus

- **Sample Preparation:** A small amount of finely powdered, dry **Boc-L-Tyrosinol** is packed into a capillary tube to a height of 1-2 cm.[5] The tube is sealed at one end.
- **Apparatus Setup:** The packed capillary tube is inserted into the heating block of the melting point apparatus alongside a calibrated thermometer.[4]

- **Approximate Determination:** A rapid heating rate is initially used to determine an approximate melting point. The apparatus is then allowed to cool.
- **Accurate Determination:** A second determination is performed with a slow heating rate (approximately 1-2°C per minute) near the expected melting point.[\[3\]](#)
- **Observation and Recording:** The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[\[4\]](#)[\[5\]](#) The melting range is reported as t1-t2.
- **Verification:** The procedure is repeated to ensure the value is consistent.





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